molecular formula C16H28N4O2 B12301804 tert-butyl 4-(1-methyl-5-((methylamino)methyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate

tert-butyl 4-(1-methyl-5-((methylamino)methyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate

Cat. No.: B12301804
M. Wt: 308.42 g/mol
InChI Key: WYPBKDYEWCVKHE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1-methyl-5-((methylamino)methyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyrazole ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1-methyl-5-((methylamino)methyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated using methyl iodide to introduce the 1-methyl group.

    Formation of the Piperidine Ring: The piperidine ring is synthesized separately through a cyclization reaction involving a suitable precursor.

    Coupling Reaction: The pyrazole and piperidine rings are coupled together using a suitable linker, such as a methylamino group.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the tert-butyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1-methyl-5-((methylamino)methyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazole rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or pyrazole derivatives.

Scientific Research Applications

Tert-butyl 4-(1-methyl-5-((methylamino)methyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-methyl-5-((methylamino)methyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(methylamino)methyl-1-piperidinecarboxylate
  • Tert-butyl 4-(methylamino)methyl-1-piperidinecarboxylate
  • Tert-butyl 4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(1-methyl-5-((methylamino)methyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate is unique due to the presence of both the pyrazole and piperidine rings, as well as the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H28N4O2

Molecular Weight

308.42 g/mol

IUPAC Name

tert-butyl 4-[1-methyl-5-(methylaminomethyl)pyrazol-3-yl]piperidine-1-carboxylate

InChI

InChI=1S/C16H28N4O2/c1-16(2,3)22-15(21)20-8-6-12(7-9-20)14-10-13(11-17-4)19(5)18-14/h10,12,17H,6-9,11H2,1-5H3

InChI Key

WYPBKDYEWCVKHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NN(C(=C2)CNC)C

Origin of Product

United States

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